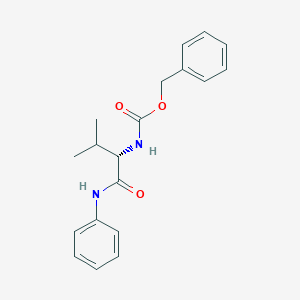

N-Phenyl L-Z-Valinamide

説明

N-Phenyl L-Z-Valinamide is a valinamide derivative characterized by an L-valine backbone with an N-phenyl substituent. Valinamide derivatives are amides of valine, often explored for their biological activity and physicochemical properties. The N-phenyl group is a critical structural feature, influencing electronic, steric, and binding properties, as seen in other N-phenyl derivatives (e.g., phthalimides, acetamides) .

特性

IUPAC Name |

benzyl N-[(2S)-1-anilino-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-14(2)17(18(22)20-16-11-7-4-8-12-16)21-19(23)24-13-15-9-5-3-6-10-15/h3-12,14,17H,13H2,1-2H3,(H,20,22)(H,21,23)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZWOLATMXPENQ-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

N-Phenyl L-Z-Valinamide can be synthesized through several methods. One common synthetic route involves the reaction of L-valine with benzyl chloroformate to form benzyl L-valinate. This intermediate is then reacted with aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield N-Phenyl L-Z-Valinamide. The reaction conditions typically involve mild temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of N-Phenyl L-Z-Valinamide may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

化学反応の分析

Types of Reactions

N-Phenyl L-Z-Valinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: N-Phenyl L-Z-Valinamide can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

科学的研究の応用

N-Phenyl L-Z-Valinamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: N-Phenyl L-Z-Valinamide is used in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of N-Phenyl L-Z-Valinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

類似化合物との比較

Key Structural Features:

Key Insights :

Influence of N-Phenyl Substituents:

- Halogen Substituents : In N-phenyl phthalimides, chloro groups improve purity for polymer synthesis . For benzoxazolone-acetamides, 2-methyl and 4-nitro substituents on the N-phenyl ring enhance MPO inhibition .

- Electron-Donating/Withdrawing Groups : In 1,8-naphthalimide derivatives, electron-donating groups on the N-phenyl ring cause red-shifted fluorescence (~236 nm), critical for sensor design .

Comparison with N-Phenyl L-Z-Valinamide :

While direct data is lacking, analogous N-phenyl compounds suggest that:

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring could enhance binding affinity or stability.

- Ortho/meta substituents may sterically hinder interactions, as seen in fluorescence quenching of verdazyl radicals .

Physicochemical Properties

Fluorescence and Electronic Effects:

Inference for N-Phenyl L-Z-Valinamide :

- A phenyl group may introduce fluorescence if conjugated with a fluorophore, though quenching is possible without proper substituents .

生物活性

N-Phenyl L-Z-Valinamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including enzyme interactions, receptor modulation, and its potential therapeutic applications.

Chemical Structure and Properties

N-Phenyl L-Z-Valinamide has a molecular formula of CHNO and a molecular weight of approximately 218.29 g/mol. The compound features an amide functional group, which is crucial for its biological interactions. Its structure allows it to engage with various biological targets, influencing metabolic and signaling pathways.

Mechanisms of Biological Activity

The biological activity of N-Phenyl L-Z-Valinamide can be categorized into several key mechanisms:

- Enzyme Inhibition : Research indicates that N-Phenyl L-Z-Valinamide can inhibit specific enzymes involved in metabolic processes. This inhibition can lead to altered metabolic pathways, which may have therapeutic implications in conditions such as cancer and metabolic disorders.

- Receptor Modulation : The compound acts as a modulator for certain receptors, influencing cellular responses. For example, it may exert vasodilatory effects by acting as an agonist for specific receptors involved in vascular regulation.

Antifungal Activity

A series of studies have demonstrated the antifungal properties of N-Phenyl L-Z-Valinamide derivatives. For instance, compounds derived from valinamide carbamates have exhibited significant activity against Phytophthora capsici, a pathogen responsible for severe agricultural losses. In vitro assays showed that certain derivatives had EC values lower than 1 μg/mL, indicating potent antifungal activity .

Anticancer Potential

The antiproliferative effects of N-Phenyl L-Z-Valinamide have been investigated in various cancer cell lines. Notably, derivatives were tested against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The results indicated that some compounds displayed IC values in the low micromolar range (e.g., 3.3 μM), suggesting significant anticancer potential .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into the modifications that enhance the biological activity of N-Phenyl L-Z-Valinamide. For example, the introduction of specific substituents on the phenyl ring has been shown to increase antifungal potency. Compounds with dimethoxy groups exhibited higher activity compared to their unsubstituted counterparts .

Data Summary Table

| Compound | Target Pathogen | EC (μg/mL) | Notes |

|---|---|---|---|

| 9e | Phytophthora capsici | 0.15 | Higher than control dimethomorph |

| 9h | Pseudoperonospora cubensis | 6.25 | Effective in greenhouse trials |

| 18 | Caco-2 Cell Line | 3.3 | Significant antiproliferative activity |

| 19 | HCT-116 Cell Line | 5.3 | Selective against mutant PI3Kα |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。